2-Azido-4,6-dimethoxy-1,3,5-triazine
Overview
Description
2-Azido-4,6-dimethoxy-1,3,5-triazine is a chemical compound known for its stability and efficiency as a diazo-transfer reagent. It is highly regarded for its ability to produce diazo compounds in excellent yields within a short period and under mild conditions . This compound is also noted for its shelf stability, maintaining its integrity for over a year when stored under air at room temperature .
Mechanism of Action
Target of Action
The primary target of 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) is the formation of diazo compounds . ADT is used as a diazo-transfer reagent, which is a type of chemical that transfers a diazo group to another molecule .
Mode of Action
ADT interacts with its targets through a process known as diazo-transfer . This reaction involves the transfer of a diazo group from ADT to another molecule, resulting in the formation of diazo compounds . The reaction is highly efficient and can be completed within several minutes at room temperature .
Biochemical Pathways
The diazo-transfer reaction mediated by ADT affects the synthesis of diazo compounds . These compounds are crucial in organic chemistry for the formation of various functional groups and complex molecules .
Pharmacokinetics
It is known that adt is very stable, even when stored under air at room temperature for over a year . This stability suggests that ADT may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of ADT’s action is the formation of diazo compounds . These compounds are versatile intermediates in organic synthesis, leading to the formation of a wide variety of functional groups and complex molecules .
Action Environment
ADT is stable and effective under a variety of conditions . It can perform diazo-transfer reactions efficiently at room temperature . Like all azide compounds, care should be taken to ensure safe practices during its use .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Azido-4,6-dimethoxy-1,3,5-triazine are primarily related to its role as a diazo-transfer reagent . It is involved in diazo-transfer reactions, which result in the formation of diazo compounds in excellent yields within several minutes at room temperature
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role in diazo-transfer reactions
Temporal Effects in Laboratory Settings
This compound is very stable, even upon storage under air at room temperature for over a year This suggests that it may have long-term stability in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azido-4,6-dimethoxy-1,3,5-triazine can be synthesized through a diazo-transfer reaction. This involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with sodium azide under mild conditions . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, yielding the desired product in high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure safety and efficiency, particularly given the potentially hazardous nature of azide compounds .
Chemical Reactions Analysis
Types of Reactions
2-Azido-4,6-dimethoxy-1,3,5-triazine primarily undergoes diazo-transfer reactions. It can also participate in photochemical reactions, where it reacts with hydrocarbons and ketones .
Common Reagents and Conditions
Diazo-Transfer Reactions: Typically involve sodium azide and an organic solvent like THF.
Photochemical Reactions: These reactions are carried out under UV irradiation, often at 254 nm.
Major Products Formed
Diazo-Transfer Reactions: Produce diazo compounds in excellent yields.
Photochemical Reactions: Yield products such as 2-cyclohexylamino-4,6-dimethoxy-1,3,5-triazine and derivatives of the aziridine type.
Scientific Research Applications
2-Azido-4,6-dimethoxy-1,3,5-triazine is widely used in scientific research due to its efficiency and stability. Its applications include:
Chemistry: Used as a diazo-transfer reagent to synthesize various diazo compounds.
Biology: Employed in the modification of biomolecules through diazo-transfer reactions.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in similar diazo-transfer reactions but less stable compared to 2-Azido-4,6-dimethoxy-1,3,5-triazine.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride: Another reagent used in peptide coupling reactions.
Uniqueness
This compound stands out due to its high stability and efficiency as a diazo-transfer reagent. Its ability to maintain stability over extended periods and under various conditions makes it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
2-azido-4,6-dimethoxy-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O2/c1-12-4-7-3(10-11-6)8-5(9-4)13-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNHXCCXAHLVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N=[N+]=[N-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275308 | |
Record name | 2-azido-4,6-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30805-07-3 | |
Record name | 2-azido-4,6-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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